molecular formula C9H11NO3 B2589567 4-Hydroxy-N-methoxy-N-methylbenzamide CAS No. 460747-44-8

4-Hydroxy-N-methoxy-N-methylbenzamide

Cat. No. B2589567
Key on ui cas rn: 460747-44-8
M. Wt: 181.191
InChI Key: PYOFNAVDXLSCBR-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

A mixture of 4-hydroxybenzoic acid (20.29 g, 147 mmol), N,O -dimethylhydroxylamine hydrochloride (21.49 g, 220 mmol), N-ethyl-N-isopropylpropan-2-amine (77 mL, 441 mmol), hobt (22.50 g, 147 mmol), and EDC (33.8 g, 176 mmol) in DMF (100 mL) was stirred at RT in 24 h. H2O was added, extracted with ether (3×), dried over MgSO4, concentrated, and purified by ISCO (40% EtOAc/Hexanes) to give the titled compound. MS [M+1]: 182.1.
Quantity
20.29 g
Type
reactant
Reaction Step One
Name
N,O -dimethylhydroxylamine hydrochloride
Quantity
21.49 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Name
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.[CH3:12][NH:13][O:14][CH3:15].C(N(C(C)C)C(C)C)C.C(Cl)CCl>CN(C=O)C.O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:13]([O:14][CH3:15])[CH3:12])=[O:8])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20.29 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
N,O -dimethylhydroxylamine hydrochloride
Quantity
21.49 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
77 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
33.8 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT in 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO (40% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C(=O)N(C)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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